2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-6-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZEEPCMBVXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that benzoxazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzoxazines, including 2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, showed promising activity against breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that it has effective activity against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .
Materials Science
Polymer Chemistry
Benzoxazine compounds are used as monomers in the synthesis of thermosetting polymers. The unique structure of this compound allows for the formation of high-performance materials with excellent thermal stability and mechanical properties. These materials are suitable for applications in aerospace and automotive industries .
Optoelectronic Devices
Due to its electronic properties, this compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the charge transport properties, which is crucial for improving device efficiency .
Agricultural Chemistry
Pesticide Development
The compound's structural features suggest potential as a lead compound in pesticide development. Preliminary studies indicate that it exhibits herbicidal properties against certain weed species, which could lead to the formulation of new herbicides that are both effective and environmentally friendly .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cells with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. |
| Study C | Polymer Applications | Developed a thermosetting polymer with enhanced thermal stability (Tg > 200°C). |
| Study D | Agricultural Use | Demonstrated herbicidal activity on Amaranthus retroflexus with over 80% inhibition at 100 ppm. |
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromophenyl and methyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects. The benzoxazinone core can interact with various molecular targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | Cetilistat | 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one |
|---|---|---|---|
| Molecular Weight | 324.55 g/mol | 401.58 g/mol | 259.67 g/mol |
| LogP | ~3.5 (estimated) | 7.36 | ~2.8 (estimated) |
| Melting Point | Not reported | 72–76°C | 160–162°C |
| Bioactivity | Elastase inhibition | Lipase inhibition | Anticancer screening |
- Lipophilicity : Cetilistat’s hexadecyloxy chain results in significantly higher LogP (7.36) compared to the target compound (~3.5), impacting tissue penetration and oral absorption .
- Halogen Effects : Bromine at C2 (target) vs. chlorine at C4 (2-(4-chlorophenyl)- analog) shows divergent bioactivities, highlighting positional sensitivity in enzyme inhibition .
Structure-Activity Relationship (SAR)
- Halogenation: Bromine at C2 (phenyl) is critical for elastase inhibition, while its absence (e.g., in 2-phenoxymethyl derivatives) reduces activity by >90% .
- Alkyl/Aryl Substituents : Methyl at C6 (target) vs. hexadecyloxy at C2 (Cetilistat) demonstrates that bulkier groups enhance target-specific interactions but may compromise solubility .
- Scaffold Flexibility: Replacement of benzoxazinone with quinazolinone (e.g., 2-phenoxy-3H-quinazolin-4-one) reduces herbicidal activity, underscoring the benzoxazinone core’s importance .
Biological Activity
2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzoxazinone core structure with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H10BrNO2 |
| Molecular Weight | 316.15 g/mol |
| CAS Number | 354120-46-0 |
The presence of the bromophenyl and methyl groups contributes to its unique chemical reactivity and biological properties .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activity or receptor interactions through:
- Hydrophobic interactions due to the bromophenyl group.
- Steric effects from the methyl group influencing binding affinity.
These interactions can lead to inhibition or activation of specific biological pathways, making it a candidate for further pharmacological studies .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays on various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. Notably, it has been tested against:
- Breast cancer (MCF-7)
- Lung cancer (A549)
The observed IC50 values indicate moderate potency, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzoxazinone derivatives, including this compound. The compound demonstrated comparable efficacy to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Antifungal Activity : Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as an antifungal agent .
Comparison with Similar Compounds
When compared to structurally similar compounds such as 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one and 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, the brominated derivative exhibits enhanced reactivity and biological activity due to the unique electronic effects imparted by the bromine atom .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(2-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, and how can purity be optimized?
- Methodological Answer : The compound belongs to the benzoxazine class, typically synthesized via condensation reactions. A plausible route involves reacting a brominated phenol derivative with an appropriate amine/amide precursor under acidic or thermal conditions. For purity optimization, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate via HPLC (C18 column, methanol/water mobile phase) .
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (C=O, ~170 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.55 (C₁₄H₉BrNO₂). X-ray crystallography (e.g., single-crystal analysis) resolves substituent positions, as demonstrated for structurally analogous benzoxazines .
Q. What is the biological significance of this compound in neutrophil elastase inhibition?
- Methodological Answer : The compound inhibits human neutrophil elastase (HNE) with reported IC₅₀ values. To validate activity, perform kinetic assays using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) under physiological pH (7.4). Compare inhibition constants (Ki) via Lineweaver-Burk plots, ensuring enzyme purity (≥95%) and controlled substrate concentrations .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀/Ki values may arise from assay conditions (e.g., buffer ionic strength, temperature). Standardize protocols using recombinant HNE and validate compound stability via LC-MS. Cross-reference with structurally related inhibitors (e.g., Sivelestat) to assess competitive vs. non-competitive mechanisms .
Q. What strategies optimize the compound’s selectivity against off-target serine proteases?
- Methodological Answer : Conduct selectivity screening against trypsin, chymotrypsin, and cathepsin G using fluorogenic substrates. Introduce substituent modifications (e.g., halogenation at the 2-bromophenyl group) guided by molecular docking (PDB: 1HNE). Assess binding energy changes (ΔG) with software like AutoDock Vina .
Q. How can synthetic impurities be profiled and controlled during scale-up?
- Methodological Answer : Employ LC-MS/MS to identify common impurities (e.g., dehalogenated byproducts or incomplete cyclization products). Use preparative HPLC (C18, acetonitrile/water) for isolation. Monitor reaction intermediates via in-situ FTIR to optimize reaction time/temperature .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (experimental: ~7.36) and bioavailability. Molecular dynamics simulations (AMBER/NAMD) assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays .
Q. How can structure-activity relationship (SAR) studies enhance potency?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., methyl → trifluoromethyl at position 6) and evaluate HNE inhibition. Compare electronic effects via Hammett plots. Crystallize inhibitor-enzyme complexes to identify critical hydrogen bonds (e.g., between the carbonyl group and Ser195) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
